molecular formula C11H15NO2S B14343782 3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one CAS No. 93447-99-5

3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one

Cat. No.: B14343782
CAS No.: 93447-99-5
M. Wt: 225.31 g/mol
InChI Key: AYDRDTGIRWFVLD-UHFFFAOYSA-N
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Description

3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both a thiophene ring and an oxazolidinone ring. Thiophene is a five-membered ring containing sulfur, known for its aromatic properties and stability . Oxazolidinones are a class of compounds known for their applications in medicinal chemistry, particularly as antibiotics . The combination of these two rings in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one typically involves the formation of the thiophene ring followed by the construction of the oxazolidinone ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene . This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form thiophene carboxylic derivatives . The oxazolidinone ring can then be formed through cyclization reactions involving amino alcohols and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents

Properties

CAS No.

93447-99-5

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-(4-thiophen-2-ylbutyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H15NO2S/c13-11-12(7-8-14-11)6-2-1-4-10-5-3-9-15-10/h3,5,9H,1-2,4,6-8H2

InChI Key

AYDRDTGIRWFVLD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)N1CCCCC2=CC=CS2

Origin of Product

United States

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